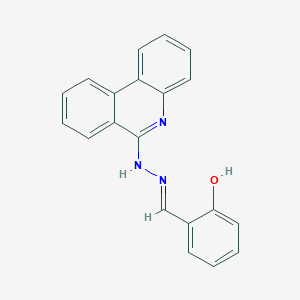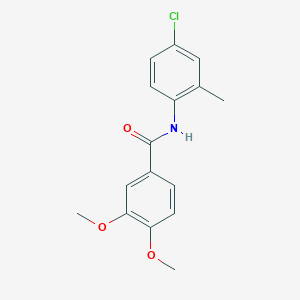![molecular formula C18H27ClN2O B6059913 2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6059913.png)
2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a member of the piperazine family of compounds and is known for its unique biochemical and physiological effects. In
Applications De Recherche Scientifique
2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol has been extensively researched for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. It has also been investigated for its potential as a treatment for neuropathic pain and anxiety disorders.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, as well as to decrease anxiety and increase locomotor activity. It has also been shown to have a sedative effect at higher doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol in lab experiments is its unique biochemical and physiological effects. It has been shown to have a number of potential therapeutic applications, making it a promising compound for further research. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are many potential future directions for research on 2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol. One possible avenue is to investigate its potential as a treatment for neuropathic pain and anxiety disorders in humans. Another direction is to explore its effects on other neurotransmitter systems, such as dopamine and glutamate. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with other compounds in the body.
Méthodes De Synthèse
The synthesis of 2-[4-(2-chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol involves the reaction of 2-chlorobenzyl chloride with 1-(3-methyl-2-buten-1-yl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield the final compound.
Propriétés
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O/c1-15(2)7-9-21-11-10-20(14-17(21)8-12-22)13-16-5-3-4-6-18(16)19/h3-7,17,22H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMAKGXTLZYUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chlorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6059830.png)
![1-(3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoyl)-4-piperidinecarboxamide](/img/structure/B6059833.png)
![{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6059834.png)
![2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B6059850.png)
![1-(3-methoxybenzyl)-N-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B6059864.png)
![7-cycloheptyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059873.png)
![N'-(5-chloro-2-hydroxybenzylidene)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B6059880.png)
![ethyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6059888.png)


![methyl 2-{[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6059919.png)

![1-(2-methoxyethyl)-N-[2-(3-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6059930.png)
![methyl 1-(2-hydroxy-3-{4-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6059932.png)